molecular formula C8H11BrN2OS B8482325 2-Bromo-4-t-butylaminocarbonylthiazole

2-Bromo-4-t-butylaminocarbonylthiazole

Cat. No. B8482325
M. Wt: 263.16 g/mol
InChI Key: SBBIRVVZOPLXKC-UHFFFAOYSA-N
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Patent
US04089865

Procedure details

Similarly, 2-bromo-4-t-butylaminocarbonylthiazole is prepared by following the same procedure but using 2-bromo-4-carboxythiazole in place of the 5-position isomer. Similarly, by replacing t-butylamine with the amine reagents set forth in Preparation 2, the corresponding 2-bromo-4- and 5-substituted aminocarbonylthiazoles are respectively prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-bromo-4- and 5-substituted aminocarbonylthiazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[N:6]=1.[C:10]([NH2:14])([CH3:13])([CH3:12])[CH3:11]>>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([NH:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:9])[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-bromo-4- and 5-substituted aminocarbonylthiazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
set forth in Preparation 2

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)C(=O)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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